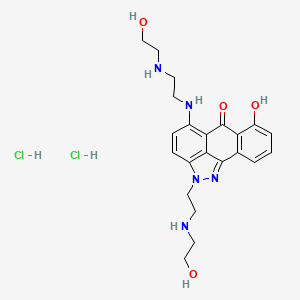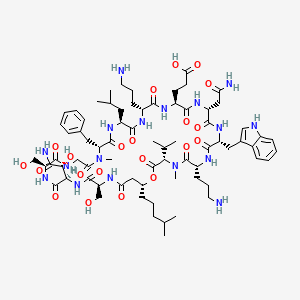
L-Glucose-1-14C
Übersicht
Beschreibung
L-Glucose-1-14C is a radiolabeled form of L-glucose, where the carbon-1 position is labeled with the radioactive isotope carbon-14. L-Glucose is the L-isomer of glucose, which is an enantiomer of the more common D-glucose. This compound is primarily used in scientific research to trace and study metabolic pathways due to its radioactive labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Glucose-1-14C typically involves the incorporation of carbon-14 into the glucose molecule. One common method is the chemical synthesis starting from a precursor molecule that already contains the carbon-14 isotope. The process involves multiple steps of protection, deprotection, and functional group transformations to achieve the final labeled compound .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle radioactive materials. The production involves the use of carbon-14 labeled precursors and follows stringent safety and regulatory guidelines to ensure the safe handling and disposal of radioactive waste .
Analyse Chemischer Reaktionen
Types of Reactions: L-Glucose-1-14C undergoes various chemical reactions similar to those of D-glucose, including:
Oxidation: this compound can be oxidized to gluconic acid or glucuronic acid using oxidizing agents such as bromine water or nitric acid.
Reduction: It can be reduced to sorbitol using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride.
Substitution: Various reagents depending on the desired functional group.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
L-Glucose-1-14C is extensively used in scientific research due to its radioactive labeling, which allows for the tracing of metabolic pathways. Some key applications include:
Chemistry: Used to study the chemical behavior and reaction mechanisms of glucose.
Biology: Employed in metabolic studies to trace the utilization and transformation of glucose in biological systems.
Medicine: Used in diagnostic imaging and research on glucose metabolism disorders.
Industry: Applied in the development of new pharmaceuticals and in the study of biochemical processes
Wirkmechanismus
The mechanism of action of L-Glucose-1-14C involves its incorporation into metabolic pathways where it behaves similarly to D-glucose. The radioactive carbon-14 allows researchers to trace its path through various biochemical reactions. The primary molecular targets include enzymes involved in glycolysis and the pentose phosphate pathway. The labeled carbon-14 enables the detection and quantification of metabolic intermediates and end products .
Vergleich Mit ähnlichen Verbindungen
D-Glucose-1-14C: The D-isomer of glucose labeled with carbon-14.
D-Glucose-6-14C: Another radiolabeled form of D-glucose with carbon-14 at the sixth position.
2-Deoxy-D-glucose-1-14C: A glucose analog labeled with carbon-14, used in similar metabolic studies
Uniqueness: L-Glucose-1-14C is unique due to its L-configuration, which is less common in nature compared to the D-configuration. This uniqueness allows for specific studies on the stereochemistry of glucose metabolism and the differences in metabolic pathways between L- and D-isomers .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(114C)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-DWWMMBOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H]([14CH]=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908301 | |
| Record name | (1-~14~C)Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10326-73-5 | |
| Record name | L-Glucose-1-14C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10326-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glucose-1-14C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-~14~C)Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















